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Compound of Interest

Compound Name: MK-1468

Cat. No.: B12384802 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals working with the LRRK2 inhibitor, MK-1468. The information herein

is intended to facilitate experimental design that maximizes therapeutic efficacy while

minimizing the risk of lung toxicity.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MK-1468?

MK-1468 is an orally active, selective, and brain-penetrant inhibitor of Leucine-rich repeat

kinase 2 (LRRK2).[1] Mutations in the LRRK2 gene that increase its kinase activity are

associated with an increased risk of Parkinson's disease.[2][3] MK-1468 works by competitively

binding to the ATP pocket of the LRRK2 enzyme, thereby inhibiting its kinase activity.[4][5] This

action is being investigated as a potential disease-modifying therapy for Parkinson's disease.[3]

Q2: What is the primary toxicity concern associated with MK-1468 and other LRRK2 inhibitors?

The primary toxicity concern is an on-target, dose-dependent lung toxicity observed in non-

human primates (NHPs).[6][7] This toxicity is characterized by hypertrophy (enlargement) and

hyperplasia (increased number) of type II pneumocytes, the cells responsible for producing

surfactant in the lungs.[6] In some cases, this can be accompanied by the accumulation of

intra-alveolar macrophages and collagen, leading to a remodeling of the alveolar structure.[6]

Q3: Is the lung toxicity observed with MK-1468 reversible?
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Studies in rhesus monkeys have shown that after a 12-week treatment-free period following 30

days of MK-1468 administration, the remodeling of the alveolar structure and interstitial

components did not demonstrate reversibility.[6] This suggests that at certain doses and

durations, the lung toxicity may be persistent. However, some studies with other LRRK2

inhibitors have suggested that milder lung effects, such as cytoplasmic vacuolation of type II

pneumocytes, can be reversible.[8][9]

Q4: What is the projected human dose for MK-1468?

The projected human dose for MK-1468 is 48 mg administered twice daily (BID).[3][10]

Troubleshooting Guide: Lung Toxicity
Issue: Observing signs of respiratory distress or unexpected mortality in animal models.

Possible Cause: The administered dose of MK-1468 may be too high, leading to the onset of

lung toxicity.

Solutions:

Review Dosing Regimen: Compare your current dosage with the data from preclinical NHP

studies. Doses of 100 mg/kg b.i.d. and 500 mg/kg b.i.d. in a 30-day study in rhesus monkeys

resulted in hypertrophy and hyperplasia of type 2 pneumocytes and collagen accumulation.

[6]

Dose Range Finding Studies: If you have not already, perform a dose-range-finding study to

determine the maximum tolerated dose (MTD) and the No-Observed-Adverse-Effect-Level

(NOAEL) for lung toxicity in your specific model.

Monitor for Early Indicators: Implement in-life monitoring for clinical signs of respiratory

distress. For terminal studies, ensure comprehensive histopathological analysis of lung

tissue is a primary endpoint.

Issue: Histological analysis reveals alterations in lung morphology.

Possible Cause: On-target inhibition of LRRK2 in the lung tissue is leading to the observed

pathology.
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Solutions:

Titrate Dose to Therapeutic Window: Research suggests that it may be possible to achieve

therapeutic levels of LRRK2 inhibition in the brain with minimal or no lung effects.[11][12]

Carefully titrating the dose to the lowest effective level is crucial.

Biomarker Monitoring: Consider monitoring for biomarkers of lysosomal dysregulation. A

decrease in urinary di-docosahexaenoyl (22:6) bis(monoacylglycerol) phosphate (di-22:6-

BMP) has been observed in NHPs treated with LRRK2 inhibitors and may serve as a non-

invasive indicator of target engagement and potential toxicity.[13]

Characterize the Lesions: Ensure detailed characterization of the lung lesions. Affected type

2 pneumocytes have been shown to be immuno-positive for pro-surfactant C.[6] Utilize

histochemical stains like trichrome to assess collagen deposition.[6]

Data on MK-1468 Dosage and Lung Toxicity in
Rhesus Monkeys

Study Duration
Dose
(mg/kg/day)

Administration
Key Lung
Findings

Reversibility

7 days 100, 200, or 800 Not Specified Tolerated Not Assessed

30 days 30 b.i.d. Oral
Not specified, but

tolerated
Not Assessed

30 days 100 or 500 b.i.d. Oral

Hypertrophy and

hyperplasia of

type 2

pneumocytes,

thickening of

alveolar walls,

collagen

accumulation.

No, changes

persisted after a

12-week

recovery period.

Experimental Protocols
Protocol 1: Assessment of Lung Toxicity in Non-Human Primates
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Animal Model: Rhesus monkeys are a relevant model for studying MK-1468-induced lung

toxicity.

Dosing: Administer MK-1468 orally at a range of doses, including a vehicle control group.

Dosing can be once or twice daily for a specified period (e.g., 7 or 30 days).

In-Life Monitoring: Regularly monitor animals for clinical signs of respiratory distress,

changes in body weight, and food consumption.

Necropsy and Tissue Collection: At the end of the study, perform a full necropsy. Collect lung

tissue and fix in 10% neutral buffered formalin.

Histopathology:

Embed fixed lung tissue in paraffin and section.

Stain sections with Hematoxylin and Eosin (H&E) for general morphological assessment.

Use a histochemical stain such as Masson's Trichrome to specifically assess collagen

deposition and fibrosis.[6]

Perform immunohistochemistry for pro-surfactant C to identify type II pneumocytes.[6]

Microscopic Examination: A board-certified veterinary pathologist should blindly evaluate the

slides for hypertrophy and hyperplasia of type II pneumocytes, accumulation of intra-alveolar

macrophages, and changes to the alveolar walls.

Protocol 2: Monitoring Urinary Biomarkers

Sample Collection: Collect urine samples from study animals at baseline and at various time

points throughout the dosing period.

Sample Processing: Centrifuge urine to remove cellular debris and store the supernatant at

-80°C until analysis.

Biomarker Analysis:
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Measure the concentration of di-docosahexaenoyl (22:6) bis(monoacylglycerol) phosphate

(di-22:6-BMP) using a validated analytical method, such as liquid chromatography-mass

spectrometry (LC-MS).

Normalize biomarker levels to urinary creatinine to account for variations in urine dilution.

Data Analysis: Compare the changes in urinary di-22:6-BMP levels between the control and

MK-1468 treated groups.
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Caption: LRRK2 Inhibition Pathway Leading to Lung Toxicity.
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Caption: Workflow for Assessing MK-1468 Lung Toxicity.
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Caption: Troubleshooting Logic for MK-1468 Experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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